Elaiomycin

Antitubercular Mycobacterium tuberculosis Strain specificity

Elaiomycin is a naturally occurring azoxyalkene antibiotic first isolated from Streptomyces hepaticus (now S. gelaticus) in 1954.

Molecular Formula C13H26N2O3
Molecular Weight 258.36 g/mol
CAS No. 23315-05-1
Cat. No. B1233496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElaiomycin
CAS23315-05-1
Synonymselaiomycin
elaiomycin, (S-(R*,R*-(E,Z)))-isome
Molecular FormulaC13H26N2O3
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCCCCCCC=C[N+](=NC(COC)C(C)O)[O-]
InChIInChI=1S/C13H26N2O3/c1-4-5-6-7-8-9-10-15(17)14-13(11-18-3)12(2)16/h9-10,12-13,16H,4-8,11H2,1-3H3/b10-9-,15-14?/t12-,13-/m0/s1
InChIKeyBCPWSYQGYBTINM-ZABQTCLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySPARINGLY SOL IN WATER;  SOL IN PRACTICALLY ALL COMMON ORG SOLVENTS

Elaiomycin (CAS 23315-05-1) Procurement Guide: Properties, Purity, and Sourcing Considerations


Elaiomycin is a naturally occurring azoxyalkene antibiotic first isolated from Streptomyces hepaticus (now S. gelaticus) in 1954 [1]. It is characterized by a chemically unique aliphatic α,β-unsaturated azoxy functional group and a molecular formula of C13H26N2O3 (MW 258.36 g/mol) [2][3]. As a colorless oil freely soluble in organic solvents but slightly soluble in water, elaiomycin serves as a key reference standard for tuberculosis research and azoxy natural product discovery [4].

Why Elaiomycin Cannot Be Substituted by Generic Azoxy Antibiotics: Evidence-Based Selection Criteria


Generic substitution of elaiomycin with other azoxy antibiotics or even closely related congeners is not scientifically valid due to profound differences in antimicrobial spectrum, target specificity, and physicochemical properties. While compounds like valanimycin exhibit potent cytotoxic activity against leukemia cell lines [1], elaiomycin is distinguished by its uniquely narrow and potent antimycobacterial spectrum, specifically targeting human and bovine strains of Mycobacterium tuberculosis while showing minimal activity against atypical mycobacteria [2]. Furthermore, even within the elaiomycin family, structural variations among congeners (e.g., elaiomycins B–L) lead to divergent biological activities, including anti-Aspergillus and weak antibacterial effects, underscoring that the parent compound's bioactivity profile cannot be assumed for its analogs [3]. The following quantitative evidence establishes the specific differentiating parameters that justify the selection of elaiomycin over alternative compounds.

Quantitative Evidence for Elaiomycin Selection: Head-to-Head and Class-Level Comparisons


Mycobacterium tuberculosis Inhibitory Potency: Strain-Level Quantification

Elaiomycin demonstrates exceptionally high potency and narrow-spectrum specificity against Mycobacterium tuberculosis. In a study of 251 clinical strains tested on egg-yolk agar, elaiomycin at 12.5 μg/mL completely or partially inhibited 98.4% (247/251) of M. tuberculosis isolates, while 96.8% (31/32) of M. avium strains remained resistant at this concentration [1]. This level of strain-level quantification and differential susceptibility is not documented for other azoxy antibiotics such as valanimycin or maniwamycins, which are primarily characterized by antifungal or cytotoxic activity rather than antitubercular specificity [2].

Antitubercular Mycobacterium tuberculosis Strain specificity MIC

Comparative Physicochemical Properties and Structural Identity

Elaiomycin can be definitively distinguished from its biosynthetic congeners and degradation products through well-defined physicochemical properties. It is a colorless oil with a molecular mass of 258.1 g/mol, an optical rotation of [α]23D +33.2 (c 2.8, EtOH), and a UV λmax in methanol of 233 nm (ε = 7827.7 L·mol⁻¹·cm⁻¹) [1]. In contrast, elaiomycins B and C are white powders with significantly higher molecular masses (478.5 and 476.5 g/mol, respectively) and distinct UV spectra, enabling unambiguous identification and purity assessment during procurement and experimental use [1].

Analytical chemistry Quality control Structure elucidation NMR

Unique Azoxy Biosynthetic Precursor Incorporation

The biosynthesis of elaiomycin involves a unique combination of precursors that is not shared by other azoxy antibiotics. Isotopic labeling studies have demonstrated that the carbon and nitrogen skeleton of elaiomycin is derived from n-octylamine, L-serine, and C-2 of acetate [1]. Specifically, carbons 2–4 are derived from serine, the O-methyl carbon originates from methionine, and the oxygen-bearing nitrogen atom is derived from n-octylamine [1]. In contrast, the biosynthesis of valanimycin, a related azoxy antibiotic, proceeds via L-serine and L-valine, with the latter incorporated as isobutylhydroxylamine [2].

Biosynthesis Isotopic labeling Precursor incorporation Streptomyces

Elaiomycin Application Scenarios: From Tuberculosis Research to Natural Product Discovery


Mycobacterium tuberculosis Strain Identification and Susceptibility Profiling

Elaiomycin's highly specific activity against M. tuberculosis and M. bovis, coupled with its inactivity against M. avium and other atypical mycobacteria, makes it a valuable reagent for differential strain identification. As demonstrated by Karlson (1962), elaiomycin at 12.5 μg/mL inhibited 98.4% of M. tuberculosis strains while 96.8% of M. avium strains remained resistant, providing a clear, quantitative discrimination tool [1]. This application is directly supported by the evidence in Section 3, Evidence Item 1.

Azoxy Natural Product Biosynthesis Research

The unique biosynthetic pathway of elaiomycin, utilizing n-octylamine as a key precursor, establishes it as a distinct model system for investigating azoxy bond formation in nature. Researchers studying the enzymology of azoxy natural products can employ elaiomycin and its isotopically labeled precursors to probe mechanistic questions that are not addressable with valanimycin or other azoxy compounds due to their divergent biosynthetic origins [2]. This scenario is grounded in the precursor incorporation data presented in Section 3, Evidence Item 3.

Analytical Reference Standard for Natural Product Dereplication

The well-defined physicochemical properties of elaiomycin—including its molecular mass (258.1 g/mol), UV λmax (233 nm), and optical rotation ([α]23D +33.2)—serve as critical reference data for dereplication studies aimed at discovering novel azoxy natural products [3]. Its distinct chromatographic and spectroscopic signature allows researchers to rapidly identify known compounds in microbial extracts, thereby focusing isolation efforts on truly novel metabolites. This application is directly supported by the comparative data in Section 3, Evidence Item 2.

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